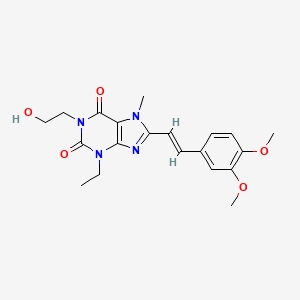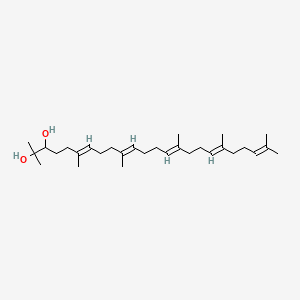
Squalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squalene-2,3-diol is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is a natural product found in biological sources like olive oil, yeast, and shark liver oil . It is known for its antioxidant, antibacterial, and anti-inflammatory properties .
Mécanisme D'action
Target of Action
Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of this compound is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .
Mode of Action
this compound interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .
Biochemical Pathways
The action of this compound primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .
Pharmacokinetics
A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .
Result of Action
The action of this compound results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of this compound can be influenced by the oxygen levels in the environment.
Analyse Biochimique
Biochemical Properties
Squalene-2,3-diol plays a crucial role in biochemical reactions. It is synthesized from two units of farnesyl diphosphate by squalene synthase . The compound is then converted into 2,3-oxidosqualene, a precursor of animal and plant sterols . The enzymes involved in these reactions include squalene synthase and squalene epoxidase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of sterols affects the fluidity of the membrane, respiration, photosynthesis, and growth regulation and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene .
Metabolic Pathways
This compound is involved in the metabolic pathways of the sterol biosynthetic pathway . It interacts with enzymes such as squalene synthase and squalene epoxidase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized through various routes. One common method involves the reaction of triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized based on experimental requirements .
Industrial Production Methods: Industrial production of this compound often involves microbial platforms. Engineered microbial strains such as Saccharomyces cerevisiae and Yarrowia lipolytica have been developed to overproduce squalene, which can then be converted to this compound . Metabolic engineering strategies, including gene manipulations and enzyme modifications, are employed to enhance productivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield squalene-2,3-dione, while reduction can produce squalane .
Applications De Recherche Scientifique
Squalene-2,3-diol has a wide range of applications in various fields:
Comparaison Avec Des Composés Similaires
Squalene: A precursor to squalene-2,3-diol, known for its role in cholesterol biosynthesis.
Squalane: A hydrogenated form of squalene, used in cosmetics for its moisturizing properties.
2,3-Oxidosqualene: An intermediate in the biosynthesis of triterpenoids.
Uniqueness: this compound is unique due to its dual hydroxyl groups at the 2 and 3 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNWQFOKYUABH-BANQPHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?
A1: this compound serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.
Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?
A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
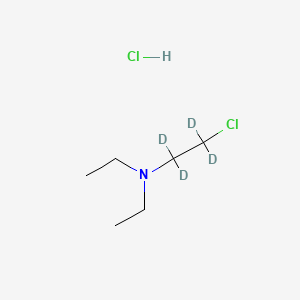
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
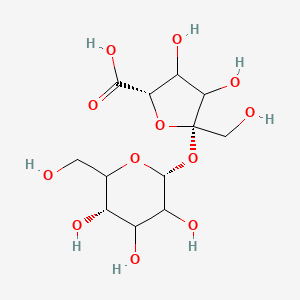
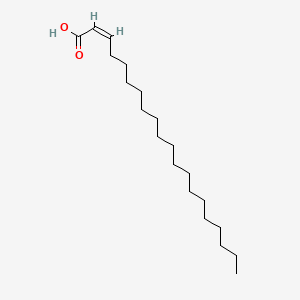


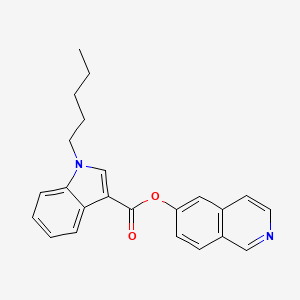
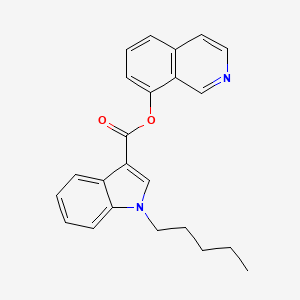
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
